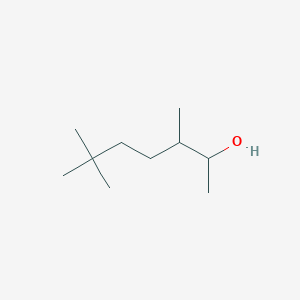

3,6,6-Trimethylheptan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H22O |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

3,6,6-trimethylheptan-2-ol |

InChI |

InChI=1S/C10H22O/c1-8(9(2)11)6-7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |

InChI Key |

RHLUWBWMKMJHGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C)(C)C)C(C)O |

Origin of Product |

United States |

Reaction Mechanisms and Organic Transformations of 3,6,6 Trimethylheptan 2 Ol

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Nucleophilic substitution reactions of 3,6,6-trimethylheptan-2-ol involve the replacement of the hydroxyl group by a nucleophile. However, the hydroxyl group is a poor leaving group and requires protonation by an acid to form a good leaving group, water. organic-chemistry.org

Secondary alcohols can undergo nucleophilic substitution by either SN1 or SN2 mechanisms, with the operative pathway being highly dependent on the reaction conditions and the structure of the alcohol. organic-chemistry.org

SN1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. For secondary alcohols, the stability of the secondary carbocation is a key factor. organic-chemistry.org Increased steric bulk around the hydroxyl group can favor the SN1 pathway by alleviating steric strain in the transition state leading to the planar carbocation. sketchy.com In the case of this compound, the bulky alkyl group could stabilize the secondary carbocation through hyperconjugation.

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. A significant drawback for the SN2 pathway in the case of this compound is the steric hindrance posed by the alkyl chain, which impedes the backside attack of the nucleophile. sketchy.com

Generally, sterically hindered secondary alcohols are more inclined to react via an SN1 mechanism, especially with weak nucleophiles in polar protic solvents. sketchy.com Conversely, strong, unhindered nucleophiles in polar aprotic solvents might still favor an SN2 reaction, though the rate would be significantly diminished due to steric hindrance.

| Reaction Condition | Predominant Mechanism for this compound | Rationale |

| Strong Nucleophile, Polar Aprotic Solvent | SN2 (Slow) | Strong nucleophile favors SN2, but steric hindrance significantly reduces the reaction rate. |

| Weak Nucleophile, Polar Protic Solvent | SN1 | Polar protic solvent stabilizes the carbocation intermediate, and the weak nucleophile is not strong enough for a concerted attack. Steric hindrance also favors the SN1 pathway. |

The carbon atom bonded to the hydroxyl group in this compound is a chiral center. Consequently, the stereochemistry of substitution reactions is a critical aspect.

SN1 Reactions: The SN1 mechanism proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with roughly equal probability. This leads to the formation of a racemic mixture of products, resulting in a loss of optical activity if the starting material was enantiomerically pure.

SN2 Reactions: The SN2 mechanism is stereospecific and proceeds with an inversion of configuration at the chiral center. ualberta.ca This is because the nucleophile attacks from the side opposite to the leaving group (backside attack). libretexts.org If a reaction of an enantiomerically pure this compound were to proceed via an SN2 pathway, the product would be a single enantiomer with the opposite stereochemical configuration.

| Mechanism | Starting Material Stereochemistry | Product Stereochemistry |

| SN1 | Enantiomerically Pure (e.g., R) | Racemic Mixture (R and S) |

| SN2 | Enantiomerically Pure (e.g., R) | Inverted (S) |

Elimination Reactions to Form Alkenes

Dehydration of this compound in the presence of a strong acid and heat leads to the formation of alkenes. This elimination reaction can proceed through either E1 or E2 mechanisms. libretexts.org

The choice between the E1 and E2 pathways for the dehydration of secondary alcohols is influenced by the reaction conditions. libretexts.org

E1 Mechanism: This mechanism is analogous to the SN1 reaction and proceeds through a carbocation intermediate. After protonation of the hydroxyl group and its departure as water, a secondary carbocation is formed. A weak base (such as water or the conjugate base of the acid catalyst) then removes a proton from an adjacent carbon to form the double bond. Secondary and tertiary alcohols typically undergo dehydration via the E1 mechanism. libretexts.org Due to the formation of a carbocation, rearrangements to form a more stable carbocation are possible. In the case of this compound, a hydride shift from C3 to C2 would not lead to a more stable carbocation. However, more complex rearrangements are a possibility.

E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the hydroxyl-bearing carbon, while the protonated hydroxyl group leaves simultaneously. Primary alcohols generally favor the E2 mechanism for dehydration. chemistrysteps.com For secondary alcohols like this compound, the E2 pathway is less common under acidic dehydration conditions but can be favored by using a strong, bulky base.

The major product of the dehydration of this compound is predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene will be the major product. Therefore, elimination of a proton from C3 would be favored over elimination from C1, leading to 3,6,6-trimethylhept-2-ene as the major product.

| Alkene Product | Structure | Type of Alkene |

| 3,6,6-Trimethylhept-2-ene | CH3CH=C(CH3)CH2C(CH3)3 | Trisubstituted (Major) |

| 3,6,6-Trimethylhept-1-ene | CH2=CHCH(CH3)CH2C(CH3)3 | Disubstituted (Minor) |

Oxidation and Reduction Chemistry

Secondary alcohols can be oxidized to ketones. masterorganicchemistry.com The oxidation of this compound would yield 3,6,6-trimethylheptan-2-one. A variety of oxidizing agents can be employed for this transformation, and even with steric hindrance, many reagents are effective. organic-chemistry.org

Common oxidizing agents for secondary alcohols include:

Chromium-based reagents: Jones reagent (CrO3 in H2SO4/acetone) and pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. masterorganicchemistry.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is a mild and efficient method for oxidizing sterically hindered alcohols.

Dess-Martin Periodinane (DMP): This is another mild and selective reagent for the oxidation of primary and secondary alcohols.

| Oxidizing Agent | Reaction Conditions | Product |

| Jones Reagent (CrO3, H2SO4, acetone) | Room temperature | 3,6,6-Trimethylheptan-2-one |

| Pyridinium Chlorochromate (PCC) | CH2Cl2, room temperature | 3,6,6-Trimethylheptan-2-one |

| Swern Oxidation ((COCl)2, DMSO, Et3N) | Low temperature (-78 °C) | 3,6,6-Trimethylheptan-2-one |

| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | 3,6,6-Trimethylheptan-2-one |

Pathways for Reversible Interconversion

Currently, there is a lack of specific research in publicly available scientific literature detailing the reversible interconversion pathways for the stereoisomers of this compound. However, general principles of organic chemistry suggest that such interconversion would likely proceed through an oxidation-reduction sequence.

The chiral center at the second carbon atom bearing the hydroxyl group means that this compound exists as a pair of enantiomers, (R)-3,6,6-trimethylheptan-2-ol and (S)-3,6,6-trimethylheptan-2-ol. Interconversion between these enantiomers would necessitate the breaking and reforming of a covalent bond at the stereocenter. A plausible laboratory pathway for this would involve:

Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 3,6,6-trimethylheptan-2-one. This process removes the chiral center.

Reduction: The resulting achiral ketone is then reduced back to the secondary alcohol. In the absence of a chiral reducing agent or catalyst, this reduction would typically yield a racemic mixture of the (R) and (S) enantiomers.

Common reagents for these transformations are outlined in the table below.

| Transformation | Reagent(s) | Product | Stereochemical Outcome |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | 3,6,6-Trimethylheptan-2-one | Loss of chirality |

| Oxidation | Pyridinium chlorochromate (PCC) | 3,6,6-Trimethylheptan-2-one | Loss of chirality |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | (R,S)-3,6,6-Trimethylheptan-2-ol | Racemic mixture |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (R,S)-3,6,6-Trimethylheptan-2-ol | Racemic mixture |

Other Significant Transformations

The esterification of this compound is significantly impacted by steric hindrance. The bulky tert-butyl group at the 6-position and the methyl group at the 3-position impede the approach of the acylating agent to the hydroxyl group. This steric congestion necessitates more forceful reaction conditions or specialized reagents compared to less hindered alcohols.

In a typical Fischer esterification with a carboxylic acid and a catalytic amount of strong acid, the reaction rate would be expected to be very slow. More effective methods involve the use of more reactive acylating agents such as acyl chlorides or anhydrides, often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or a non-nucleophilic base like pyridine (B92270) to neutralize the liberated acid.

The table below illustrates a hypothetical comparison of reaction conditions and expected yields for the esterification of a non-hindered secondary alcohol versus the sterically hindered this compound.

| Alcohol | Acylating Agent | Conditions | Expected Yield |

| Propan-2-ol | Acetic anhydride | Pyridine, 25°C, 1h | >95% |

| This compound | Acetic anhydride | Pyridine, reflux, 24h | Moderate |

| This compound | Acetyl chloride | DMAP, Triethylamine, CH₂Cl₂, 25°C, 12h | Good to High |

| This compound | Pivaloyl chloride | DMAP, Triethylamine, CH₂Cl₂, reflux, 48h | Low to Moderate |

This data is illustrative and based on general trends observed in the esterification of sterically hindered alcohols. Actual experimental results may vary.

The Williamson ether synthesis, a classic method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide via an S(_N)2 mechanism. When attempting to synthesize an ether from this compound, its secondary and sterically hindered nature presents significant challenges.

To form an ether, the alcohol must first be deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile. However, due to steric hindrance, the approach of this bulky alkoxide to an alkyl halide is impeded. More importantly, the alkoxide of a hindered secondary alcohol is also a strong base, which can lead to a competing E2 elimination reaction with the alkyl halide, especially if the halide is secondary or tertiary.

Therefore, a successful Williamson ether synthesis involving this compound would necessitate the use of a primary, unhindered alkyl halide to minimize the competing elimination reaction.

| Reactants | Primary Reaction Pathway | Major Product(s) | Notes |

| 3,6,6-Trimethylheptan-2-oxide + Methyl iodide | S(_N)2 | 2-Methoxy-3,6,6-trimethylheptane | S(_N)2 is favored with a methyl halide. |

| 3,6,6-Trimethylheptan-2-oxide + Ethyl bromide | S(_N)2 / E2 | Mixture of 2-ethoxy-3,6,6-trimethylheptane and ethene | Increased potential for elimination. |

| 3,6,6-Trimethylheptan-2-oxide + 2-Bromopropane | E2 | Propene and this compound | Elimination is highly favored over substitution. |

This table provides expected outcomes based on the principles of the Williamson ether synthesis with sterically hindered secondary alkoxides.

While specific isotopic exchange studies on this compound are not documented in readily available literature, the behavior of its hydroxyl proton can be predicted based on general principles established for alcohols. The proton of the hydroxyl group is acidic and can undergo rapid exchange with other labile protons or deuterons in the environment.

In nuclear magnetic resonance (NMR) spectroscopy, this rapid exchange is a key diagnostic feature. If a sample of this compound in an inert solvent like chloroform-d (B32938) (CDCl₃) is shaken with a drop of deuterium (B1214612) oxide (D₂O), the hydroxyl proton will be replaced by a deuteron.

R-OH + D₂O ⇌ R-OD + HOD

This exchange results in the disappearance of the O-H signal in the ¹H NMR spectrum, as deuterium is not observed in this experiment. This "D₂O shake" is a standard method for confirming the identity of a hydroxyl proton signal. The rate of this exchange is typically very fast and does not require a catalyst, although it is catalyzed by both acid and base.

Branched alcohols like this compound are prone to carbocation-mediated rearrangements, particularly under acidic conditions, such as those used for dehydration. The treatment of this compound with a strong acid (e.g., H₂SO₄ or H₃PO₄) leads to the protonation of the hydroxyl group, forming a good leaving group (water).

Departure of water generates a secondary carbocation at the C2 position. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. In this specific case, a 1,2-hydride shift from the C3 position would lead to a more stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom would yield a mixture of alkenes.

A plausible rearrangement pathway is as follows:

Protonation of the hydroxyl group.

Loss of water to form a secondary carbocation at C2.

1,2-hydride shift from C3 to C2, forming a more stable tertiary carbocation at C3.

Elimination of a proton from C2, C3-methyl, or C4 to form various isomeric alkenes.

Stereochemical Analysis and Determination of Enantiomeric Purity

Advanced Chromatographic Techniques for Stereoisomer Separation

Chromatographic methods are central to the resolution of enantiomers, providing the means to separate and quantify the individual stereoisomers of 3,6,6-trimethylheptan-2-ol from a racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for the enantioseparation of chiral compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation. The selection of the appropriate CSP is critical and is often based on the functional groups present in the analyte. For a secondary alcohol such as this compound, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are frequently effective.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various factors, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The hydroxyl group and the stereocenter of this compound are key interaction points. Optimization of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is crucial for achieving baseline resolution of the enantiomeric peaks.

A hypothetical separation of the enantiomers of this compound using chiral HPLC is detailed in the table below.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 9.8 min |

| Resolution (Rs) | > 1.5 |

This data is illustrative and represents a typical chiral HPLC separation for a secondary alcohol.

Enantioselective Gas Chromatography (GC)

Enantioselective Gas Chromatography (GC) is another principal technique for the separation of volatile chiral compounds, including this compound. This method employs a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in GC. These selectors are toroidal in structure with a hydrophobic inner cavity and a hydrophilic exterior, allowing for chiral recognition based on inclusion complexation and surface interactions.

For the analysis of this compound, a derivatized cyclodextrin stationary phase, such as a permethylated or acetylated beta-cyclodextrin, would be a suitable choice. The separation is governed by the differential partitioning of the enantiomers between the inert carrier gas (mobile phase) and the chiral stationary phase. The temperature program of the GC oven is a critical parameter that is optimized to maximize the resolution between the enantiomeric peaks. Prior to analysis, the alcohol may be derivatized, for instance, by acylation, to improve its volatility and chromatographic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical analysis of this compound, offering detailed structural information and the ability to determine enantiomeric purity.

Application of Chiral Solvating Agents

In the presence of a chiral solvating agent (CSA), the enantiomers of this compound can be distinguished in the NMR spectrum. CSAs are optically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to separate signals for the corresponding nuclei of the two enantiomers in the NMR spectrum. The chemical shift difference (Δδ) between the signals of the enantiomers is a measure of the enantiodiscrimination.

For an alcohol like this compound, a common choice for a CSA would be a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). The interaction of the hydroxyl group of the alcohol with the europium center leads to significant chemical shift differences for the protons near the stereocenter. By integrating the distinct signals for each enantiomer, the enantiomeric excess (ee) can be accurately determined.

Detailed Elucidation of Stereoconfiguration

Beyond determining enantiomeric purity, NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can be used to elucidate the absolute configuration of the stereocenters, especially when the molecule is derivatized with a chiral auxiliary. By forming a diastereomer with a known absolute configuration, the spatial relationships between different parts of the molecule can be determined through the observation of NOE correlations. This information, combined with computational modeling, allows for the unambiguous assignment of the R or S configuration to the stereocenter of this compound.

Optical Rotation and Circular Dichroism for Stereochemical Assignment

Optical rotation and circular dichroism are chiroptical techniques that provide information about the stereochemistry of chiral molecules based on their interaction with polarized light.

The measurement of optical rotation using a polarimeter determines the direction and magnitude of the rotation of plane-polarized light by a solution of the enantiomerically pure or enriched compound. The specific rotation ([α]) is a characteristic physical property for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, one enantiomer will rotate the light in a positive (dextrorotatory, +) direction, while the other will rotate it in a negative (levorotatory, -) direction by an equal magnitude.

Advanced Spectroscopic Elucidation and Analytical Methodologies

Comprehensive Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, specific NMR data for 3,6,6-trimethylheptan-2-ol, including detailed one-dimensional (¹H and ¹³C) and multi-dimensional NMR spectra, are not present in publicly accessible scientific databases or literature.

Multi-Dimensional NMR Techniques (e.g., 2D J-resolved NMR)

Two-dimensional (2D) NMR techniques, such as J-resolved spectroscopy, are powerful tools for resolving complex proton spectra and accurately determining coupling constants. In the absence of experimental data for this compound, a hypothetical analysis would anticipate a complex ¹H NMR spectrum due to the presence of multiple chiral centers and diastereotopic protons. A 2D J-resolved experiment would be invaluable in separating the chemical shifts and coupling constants onto two different axes, thereby simplifying the spectral analysis and allowing for the precise determination of geminal and vicinal coupling constants. This information would be crucial for deducing the relative stereochemistry of the molecule.

Solvent Effects on Spectroscopic Properties

The chemical shifts of protons, particularly those attached to or near heteroatoms like the hydroxyl group in an alcohol, are known to be influenced by the solvent. This is due to variations in hydrogen bonding and solvent polarity. For this compound, it is expected that the chemical shift of the hydroxyl proton would show significant variation when measured in different deuterated solvents such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. Protic solvents would engage in hydrogen bonding with the hydroxyl group, leading to a downfield shift of the OH proton signal. However, without experimental data, a quantitative description of these solvent effects on the ¹H and ¹³C NMR spectra of this compound cannot be provided.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational isomers of a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a saturated secondary alcohol. A broad and strong absorption band would be anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. Additionally, a strong C-O stretching vibration should appear in the fingerprint region, typically around 1100 cm⁻¹. The spectrum would also be populated by various C-H stretching and bending vibrations from the aliphatic backbone in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. The presence of the bulky tert-butyl group at the C6 position might introduce specific vibrational modes, but without experimental data, these cannot be definitively assigned.

Raman Spectroscopy for Conformational Identification

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing detailed information about the carbon skeleton of this compound. The C-C stretching and bending vibrations would give rise to a series of bands in the fingerprint region (400-1500 cm⁻¹). By analyzing the Raman spectra at different temperatures or in different physical states (liquid vs. solid), it would be possible to identify and characterize different conformational isomers (rotamers) that arise from rotation around the various C-C single bonds. However, specific Raman spectral data for this compound is not available in the current literature.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (molar mass: 158.28 g/mol ), the electron ionization (EI) mass spectrum would likely show a weak or absent molecular ion peak (M⁺˙ at m/z 158) due to the facile fragmentation of branched alcohols.

The fragmentation of this compound would be expected to proceed through characteristic pathways for secondary alcohols:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. For this compound, this could lead to the formation of several key fragment ions.

Dehydration: The loss of a water molecule (18 Da) is another typical fragmentation route for alcohols, which would result in a fragment ion at m/z 140.

A detailed analysis of the relative abundances of these and other fragment ions would provide valuable structural information. Unfortunately, an experimental mass spectrum for this compound is not available in common mass spectral libraries.

Hyphenated Techniques in Alcohol Analysis (e.g., GC-MS, HPLC-NMR)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of individual components in complex mixtures.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): HPLC-NMR is a valuable technique for the analysis of non-volatile or thermally labile compounds. The HPLC system separates the components of a mixture in the liquid phase, and the eluent is then directed through a flow cell within an NMR spectrometer. This allows for the acquisition of detailed structural information (¹H NMR, ¹³C NMR, etc.) for each separated component. For a compound like this compound, HPLC-NMR could provide unambiguous confirmation of its structure by revealing the specific chemical environment of each proton and carbon atom. The application of HPLC-NMR to fatty alcohol ethoxylates demonstrates its utility in differentiating between various end groups and degrees of polymerization, a capability that would extend to the detailed structural analysis of branched-chain alcohols. nih.gov

Table 1: Potential Application of Hyphenated Techniques for the Analysis of this compound

| Technique | Principle | Expected Information for this compound |

| GC-MS | Separation by gas chromatography followed by detection with mass spectrometry. | Retention time for chromatographic identification and a unique mass spectrum based on its molecular weight and fragmentation pattern for structural confirmation. |

| HPLC-NMR | Separation by high-performance liquid chromatography followed by detection with nuclear magnetic resonance spectroscopy. | Chromatographic separation from isomers and detailed ¹H and ¹³C NMR spectra for unambiguous structural elucidation, including stereochemistry if a suitable chiral stationary phase is used. |

Near-Infrared (NIR) Spectroscopy for Alcohol Detection and Characterization

Near-Infrared (NIR) spectroscopy, which measures the absorption of light in the wavelength range of approximately 780 to 2500 nm, is a rapid and non-destructive analytical technique. The NIR spectrum of a molecule is dominated by overtone and combination bands of fundamental vibrations, such as C-H, O-H, and N-H stretching.

For alcohols, NIR spectroscopy is particularly sensitive to the O-H bond, making it a powerful tool for their detection and characterization. The position and shape of the O-H overtone bands are highly dependent on the degree of hydrogen bonding, which in turn is influenced by the molecular structure and the presence of other molecules. While a specific NIR spectrum for this compound is not documented in the searched literature, studies on other long-chain alcohols show clear correlations between the NIR spectra and the chain length, as well as the degree of branching.

The analysis of a series of aliphatic 1-alcohols using NIR spectroscopy has shown that spectral features can be correlated with the degree of self-association of the alcohols, which decreases with increasing chain length due to growing hydrophobic interactions. researchgate.net Theoretical calculations of the NIR spectra of aliphatic alcohols have also been employed to aid in the assignment of spectral bands. researchgate.net These approaches could be applied to this compound to predict and interpret its NIR spectrum, providing insights into its physical and chemical properties.

Table 2: Key NIR Absorption Regions for Alcohols and Their Potential Relevance to this compound

| Wavelength Region (nm) | Vibrational Assignment | Potential Information for this compound |

| ~1400-1500 | First overtone of O-H stretch | Information on hydrogen bonding and self-association. |

| ~1700-1800 | First overtone of C-H stretch | Characterization of the alkyl backbone, including the methyl branches. |

| ~2000-2200 | Combination bands (O-H and C-H) | Further structural information and confirmation of functional groups. |

Computational Chemistry and Theoretical Studies of 3,6,6 Trimethylheptan 2 Ol

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds and bulky substituents, 3,6,6-trimethylheptan-2-ol can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them, which collectively define the molecule's potential energy surface.

Molecular Dynamics Simulations for Conformational Populations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can track the trajectories of each atom, providing a dynamic picture of its conformational flexibility. By simulating the molecule for a sufficient duration (typically nanoseconds to microseconds), it is possible to sample a wide range of accessible conformations and determine their relative populations at a given temperature. nih.gov

Quantum Chemical Calculations of Conformer Stabilities (e.g., DFT)

While MD simulations provide information on conformational populations, quantum chemical calculations are employed to determine the precise energies of individual conformers. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for molecules of this size. nih.govrsc.org

In a typical study, various low-energy conformers identified through a conformational search or from MD snapshots would be subjected to geometry optimization using a DFT functional (such as B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G* or cc-pVTZ). mdpi.com These calculations yield the electronic energy of each optimized structure. After correcting for zero-point vibrational energy (ZPVE), the relative stabilities of the conformers can be accurately compared. rsc.org The results allow for the construction of a detailed energy landscape, identifying the global minimum energy structure and the relative energies of other stable conformers.

Table 1: Hypothetical Relative Stabilities of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory. This table is illustrative and based on typical results for branched-chain alcohols.

| Conformer ID | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Conf-1 | 178.5° (anti) | 0.00 | 45.2 |

| Conf-2 | 65.2° (gauche) | 0.85 | 20.1 |

| Conf-3 | -68.9° (gauche) | 0.92 | 18.5 |

| Conf-4 | -175.3° (anti) | 1.50 | 8.3 |

| Conf-5 | 88.1° (gauche) | 2.10 | 4.1 |

| Conf-6 | -92.4° (gauche) | 2.25 | 3.8 |

Influence of Solvents on Conformational Preferences

The conformational equilibrium of a molecule can be significantly altered by its environment. Solvents can stabilize or destabilize certain conformers based on factors like polarity and hydrogen bonding capacity. rsc.org Computational models can account for these effects using either explicit or implicit solvent models.

In an explicit solvent model, individual solvent molecules (e.g., water, methanol, or chloroform) are included in the simulation box with the this compound molecule, typically within an MD framework. chemrxiv.org This approach captures specific solute-solvent interactions, such as hydrogen bonding between the alcohol's hydroxyl group and polar solvent molecules. researchgate.net

Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is often combined with DFT calculations to estimate how a solvent's polarity affects the relative energies of different conformers. mdpi.comresearchgate.net For this compound, polar solvents would be expected to stabilize conformers where the hydroxyl group is more exposed, potentially altering the population distribution compared to the gas phase.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a cornerstone for investigating the detailed mechanisms of chemical reactions, including those involving alcohols like this compound. Quantum chemical calculations can map out entire reaction pathways, providing critical information on intermediates, transition states, and the associated energy changes. rsc.org

Transition State Characterization and Reaction Pathways

A key goal in mechanistic studies is the identification and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. For a reaction such as the acid-catalyzed dehydration of this compound, computational methods can be used to locate the TS structures for competing pathways, such as those leading to different alkene isomers. researchgate.net

Methods like DFT are used to optimize the geometry of the TS. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-O bond and formation of a C=C double bond). mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the TS to ensure it connects the correct reactant and product minima. mdpi.com This process allows for the complete mapping of the potential energy surface for the reaction.

Calculation of Kinetic and Thermodynamic Parameters

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) are located, their energies can be used to calculate important kinetic and thermodynamic parameters. nih.gov

The kinetics of a reaction are governed by the activation energy (Ea) or activation free energy (ΔG‡), which is the energy difference between the transition state and the reactants. researchgate.net A higher activation energy corresponds to a slower reaction rate. These parameters can be calculated for competing reaction pathways to predict product selectivity. For example, in the dehydration of 2-butanol, computational studies can predict the preferential formation of the more stable alkene product (Zaitsev's rule) by comparing the activation barriers. thecatalyst.org

Table 2: Hypothetical Calculated Energy Parameters for the Dehydration of this compound via Two Competing Pathways (E1 Mechanism). This table is illustrative, with values based on analogous computational studies of alcohol dehydration. Energies are in kcal/mol and calculated at the CCSD(T)/cc-pVTZ//MP2/6-311G(d,p) level of theory. researchgate.netuniversityofgalway.ie

| Reaction Pathway | Product | Activation Energy (ΔG‡) | Reaction Energy (ΔG) |

|---|---|---|---|

| Path A | 3,6,6-Trimethylhept-2-ene (trisubstituted) | 32.5 | -4.2 |

| Path B | 2,5,5-Trimethylhept-2-ene (disubstituted) | 35.8 | -2.1 |

These calculations can predict that Path A is kinetically and thermodynamically favored, leading to 3,6,6-trimethylhept-2-ene as the major product.

Prediction of Spectroscopic Properties from First Principles

First principles, or ab initio quantum chemistry methods, allow for the prediction of various molecular properties, including spectroscopic data, directly from fundamental physical constants and the molecular structure, without the need for empirical parameters. These computational techniques are instrumental in assigning and interpreting experimental spectra.

Theoretical calculations, particularly those employing Density Functional Theory (T) and the Gauge-Including Atomic Orbital (GIAO) method, have become a standard for predicting NMR chemical shifts with a high degree of accuracy. For this compound, these calculations would involve optimizing the molecule's three-dimensional geometry and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for the distinct hydrogen (¹H) and carbon (¹³C) atoms in this compound would reflect their unique electronic environments, which are heavily influenced by the molecule's branched structure and the presence of the hydroxyl group. For instance, the proton of the hydroxyl group is expected to have a chemical shift that is sensitive to solvent and concentration due to hydrogen bonding. The protons on the carbon bearing the hydroxyl group (C2) would be deshielded, resulting in a downfield shift. Conversely, the protons of the bulky tert-butyl group at the C6 position would be in a relatively shielded environment.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations and comparison with structurally similar compounds, is presented below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 1.15 | 23.5 |

| C2 (CHOH) | 3.70 | 68.0 |

| C3 (CH₂) | 1.40 - 1.55 | 42.0 |

| C4 (CH₂) | 1.25 - 1.40 | 25.0 |

| C5 (CH₂) | 1.10 - 1.25 | 48.0 |

| C6 (C(CH₃)₃) | - | 33.0 |

| C7, C8, C9 (C(CH₃)₃) | 0.90 | 29.5 |

| C10 (CH₃ on C2) | 1.20 | 20.0 |

| OH | Variable (e.g., 1.5 - 4.0) | - |

Note: The predicted values are illustrative and would be calculated using specific levels of theory and basis sets in a computational chemistry software package.

Theoretical vibrational spectroscopy is another powerful application of computational chemistry. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands observed in an IR spectrum.

For this compound, the most characteristic predicted vibrational modes would include:

O-H Stretch: A strong, broad band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding. The exact position and broadness would depend on the extent of intermolecular interactions.

C-H Stretch: Multiple sharp bands are expected in the 2850-3000 cm⁻¹ range, corresponding to the stretching vibrations of the various methyl and methylene (B1212753) groups.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is predicted for the stretching of the carbon-oxygen single bond.

The table below provides a hypothetical set of predicted prominent IR vibrational frequencies for this compound, based on DFT calculations.

Interactive Table 2: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H Stretch (H-bonded) | ~3350 | Strong, Broad |

| C-H Asymmetric Stretch (CH₃) | ~2960 | Strong |

| C-H Symmetric Stretch (CH₃) | ~2870 | Medium |

| C-H Asymmetric Stretch (CH₂) | ~2925 | Strong |

| C-H Symmetric Stretch (CH₂) | ~2855 | Medium |

| C-O Stretch | ~1100 | Strong |

| O-H Bend | ~1400 | Medium, Broad |

Investigation of Intermolecular Interactions and Aggregation Behavior

The physical properties of this compound in its liquid state are largely governed by the nature and strength of its intermolecular interactions. Computational methods are extensively used to explore these interactions and the resulting aggregation behavior.

The primary intermolecular force for this compound is hydrogen bonding, which occurs between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule. In addition to hydrogen bonding, van der Waals forces, specifically London dispersion forces, are also significant due to the molecule's relatively large, nonpolar alkyl chain.

To understand the collective behavior of many this compound molecules, molecular dynamics (MD) simulations are employed. In an MD simulation, the motions of a large number of molecules are simulated over time by solving Newton's equations of motion. This allows for the investigation of the liquid structure, dynamics, and aggregation patterns.

For this compound, MD simulations would likely reveal the formation of small, transient clusters or aggregates held together by hydrogen bonds. Due to the steric hindrance caused by the bulky 3,6,6-trimethyl arrangement, the formation of long, linear hydrogen-bonded chains, often seen in less branched primary alcohols, would be less favorable. Instead, the simulations would likely show a predominance of dimers, trimers, and perhaps small cyclic structures.

Key parameters that can be extracted from MD simulations to characterize the aggregation behavior include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom at a certain distance from a reference atom. The RDF between the oxygen atoms of the hydroxyl groups would show a sharp peak at a short distance, confirming the presence of hydrogen bonding.

Hydrogen Bond Lifetimes: This analysis quantifies the average duration of a hydrogen bond between two molecules, providing insight into the dynamics of the hydrogen-bonded network.

Cluster Size Distribution: This analysis would quantify the prevalence of monomers, dimers, trimers, and larger aggregates in the simulated liquid, confirming the expected tendency for smaller cluster formation due to steric hindrance.

Derivatization and Functionalization Strategies of 3,6,6 Trimethylheptan 2 Ol

Site-Selective Derivatization in Complex Alcohol Systems

In molecules containing multiple hydroxyl groups (polyols), achieving site-selective derivatization of one specific alcohol, such as a 3,6,6-trimethylheptan-2-ol moiety, presents a significant synthetic challenge due to the similar reactivity of the hydroxyl groups. nih.govresearchgate.net Effective strategies often rely on exploiting subtle differences in the steric and electronic environments of the alcohol functionalities.

One prominent approach involves the use of organocatalysts designed for molecular recognition, which can selectively acylate one alcohol over others. pharm.or.jp Another powerful technique is the temporary formation of cyclic intermediates. For instance, polyols can be converted into cyclic sulfate (B86663) esters, which can then undergo regioselective reactions like copper-catalyzed cross-coupling with Grignard reagents to yield functionalized alcohols. acs.orgnih.gov This method highlights the potential of using cyclic derivatives to achieve high chemoselectivity in complex systems. acs.orgnih.gov Zeolites have also been shown to facilitate size-selective acetalization of sugars and polyols, offering a single-step method for what traditionally requires multiple protection and deprotection steps. nih.govresearchgate.net These catalytic systems provide a pathway to selectively functionalize a target hydroxyl group within a complex polyol structure, a principle applicable to a molecule like this compound if it were part of a larger, multifunctional compound.

Conversion to Key Organic Intermediates

The secondary alcohol group in this compound is a versatile handle for conversion into a variety of important organic functional groups.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. libretexts.orgyoutube.com For this compound, this reaction yields 3,6,6-trimethylheptan-2-one. A wide array of oxidizing agents can accomplish this, ranging from chromium-based reagents to milder, more selective modern methods. libretexts.orgorganic-chemistry.org

Chromium-Based Reagents : Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a powerful oxidizing agent. libretexts.org However, for sensitive substrates, milder alternatives like pyridinium (B92312) chlorochromate (PCC) or Collins reagent (CrO₃·2Py in CH₂Cl₂) are preferred as they can be used under non-aqueous conditions. libretexts.orgyoutube.comuhamka.ac.id

Activated DMSO Reagents : The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is known for its mild conditions and broad functional group tolerance. wikipedia.org

Hypervalent Iodine Reagents : The Dess-Martin periodinane (DMP) is another popular reagent that provides high yields of ketones under neutral and mild conditions. uhamka.ac.id

The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Jones Oxidation (CrO₃/H₂SO₄) | Acetone (B3395972), 0°C to RT | Inexpensive, powerful | Harsh acidic conditions, toxic chromium waste |

| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, RT | Milder than Jones, non-aqueous | Toxic, carcinogenic chromium reagent |

| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78°C, then Et₃N | Very mild, high yields, avoids heavy metals | Requires low temperatures, foul-smelling byproduct (DMS), toxic CO byproduct wikipedia.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | Mild, neutral conditions, fast reaction times | Expensive, potentially explosive under heat/shock |

The hydroxyl group of this compound can be substituted to form the corresponding alkyl halides (e.g., 2-chloro-3,6,6-trimethylheptane or 2-bromo-3,6,6-trimethylheptane). This conversion is a key step for subsequent nucleophilic substitution or elimination reactions. The mechanism of this transformation, either Sₙ1 or Sₙ2, depends on the reagent and reaction conditions. chemistrysteps.commasterorganicchemistry.comyoutube.com

Using Hydrogen Halides (HX) : Reaction with strong acids like HBr or HCl typically proceeds through an Sₙ1 mechanism for secondary alcohols. masterorganicchemistry.comyoutube.com This involves protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to form a secondary carbocation. This carbocation is then attacked by the halide ion. youtube.com A major consideration with this method is the potential for carbocation rearrangements to form a more stable carbocation, although in the case of this compound, a hydride or alkyl shift is less likely to produce a significantly more stable carbocation. masterorganicchemistry.comyoutube.com

Using Thionyl Chloride (SOCl₂) and Phosphorus Tribromide (PBr₃) : To avoid the potential for rearrangements and control the stereochemistry, reagents like thionyl chloride (for chlorides) and phosphorus tribromide (for bromides) are often used. chemistrysteps.com These reactions typically proceed through an Sₙ2 mechanism, which involves inversion of stereochemistry at the chiral center. chemistrysteps.comadichemistry.com

Ethers: The Williamson ether synthesis is a classic and versatile method for preparing ethers. jk-sci.comkhanacademy.org This two-step process involves first deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. khanacademy.orgjove.com This potent nucleophile then displaces a halide from a primary alkyl halide in an Sₙ2 reaction. jove.com Due to the steric hindrance of the this compound alkoxide, it is most effective when reacting with unhindered electrophiles like methyl iodide or ethyl bromide. jk-sci.compearson.com Using a secondary or tertiary alkyl halide as the electrophile would likely lead to elimination (E2) as the major pathway. jk-sci.comjove.com

Esters: Esters can be readily formed from this compound through several methods:

Fischer Esterification : This involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. The reaction is reversible and often requires removal of water to drive it to completion.

Acylation with Acyl Chlorides or Anhydrides : A more reactive and generally irreversible method is the acylation of the alcohol using an acyl chloride or acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Catalytic Acylation : N-Heterocyclic carbenes (NHCs) have emerged as efficient catalysts for the acylation and transesterification of secondary alcohols at room temperature with low catalyst loadings. organic-chemistry.orgacs.org These methods offer a mild alternative to traditional approaches. organic-chemistry.org Dynamic kinetic resolution, combining ruthenium catalysts for racemization with enzymatic acylation, can be employed to produce chiral esters with high enantiomeric excess. mdpi.com

The direct conversion of alcohols to amines is an atom-economical process that generates water as the only byproduct. rsc.org The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful strategy for this transformation. acs.orgresearchgate.netcsic.esacs.org In this process, a transition metal catalyst (commonly based on ruthenium, iridium, or cobalt) temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding ketone (3,6,6-trimethylheptan-2-one). acs.orgacs.orgrsc.orgnih.gov

This intermediate ketone then reacts with an amine (such as ammonia (B1221849) or a primary amine) to form an imine, with the elimination of water. mdpi.com The catalyst then returns the borrowed hydrogen to the imine, reducing it to the final amine product and regenerating the active catalyst. acs.orgnih.gov This method is effective for a wide range of primary and even sterically hindered secondary alcohols. acs.orgrsc.org The process can be used to synthesize primary, secondary, or tertiary amines depending on the amine source used. researchgate.netuniv-lille.fr

Table 2: Catalytic Systems for Amination of Alcohols via Borrowing Hydrogen

| Catalyst System | Amine Source | Alcohol Substrate | Key Features |

|---|---|---|---|

| Ruthenium Complexes | Primary/Secondary Amines, Diols | Primary and Secondary Alcohols | Efficient for N-alkylation and regioselective amination of diols. acs.org |

| Iridium Complexes | Aromatic Amines | Diketones, Polyols | Used for synthesis of β- and γ-amino alcohols nih.gov; Allows regioselective amination of primary over secondary carbohydrate alcohols. rsc.org |

| Cobalt(II) Complexes | Primary/Secondary Amines, Diamines | Primary and Sterically Hindered Secondary Alcohols | Operates under solventless conditions with good functional group tolerance. rsc.org |

| Biocatalysis | Amines | Secondary Alcohols | Combines enzyme-catalyzed oxidation to a ketone with a second enzyme for reductive amination. acs.orgnih.gov |

Strategies for Attaching Reporter Tags and Probes

Functionalizing this compound with reporter tags, such as fluorescent dyes or affinity labels, is essential for its use in chemical biology and diagnostics. The hydroxyl group serves as a convenient attachment point for these probes.

Common strategies include:

Ester or Ether Linkage : The alcohol can be reacted with a reporter molecule that contains a reactive carboxylic acid (or its derivative, like an acyl chloride) or an alkyl halide. This forms a stable ester or ether bond connecting the alcohol to the tag.

Conversion to Other Functional Groups : A more versatile approach involves first converting the hydroxyl group into a more reactive handle suitable for bioorthogonal chemistry. nih.gov For example, the alcohol can be converted to an azide (B81097) or an alkyne. These groups can then undergo highly specific "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to attach a probe. nih.gov This two-step method ensures high selectivity and efficiency. nih.gov

Fluorescent Derivatization for Analysis : For analytical purposes, alcohols can be derivatized with fluorescent reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) to create highly fluorescent derivatives that can be detected at very low concentrations using techniques like HPLC. nih.gov

The choice of strategy depends on the nature of the reporter tag and the required stability of the linkage for the intended application.

This compound as a Chiral Building Block in Organic Synthesis

The potential utility of chiral alcohols like this compound in organic synthesis is significant due to their stereocenters. In theory, such compounds can serve as valuable starting materials for the synthesis of more complex molecules.

Enantiopure Intermediates for Complex Molecule Synthesis

Enantiomerically pure forms of this compound could theoretically be employed as intermediates in the synthesis of complex target molecules. The stereochemistry of the alcohol would be crucial in controlling the stereochemical outcome of subsequent reactions, a key consideration in the synthesis of pharmaceuticals and other biologically active compounds. However, there are no specific, publicly documented examples of its use in this capacity.

Precursors for Specialized Fine Chemicals

As a functionalized hydrocarbon, this compound has the potential to be a precursor for a variety of specialized fine chemicals. Its hydroxyl group can be converted into other functional groups, and its carbon skeleton can be modified to build more intricate structures. Despite this potential, specific instances of its use as a precursor for commercially available fine chemicals are not detailed in the available literature.

Applications in Material Science and Polymer Chemistry

The incorporation of branched alkyl structures can influence the physical properties of materials. While this suggests a potential role for this compound in material science, concrete applications have not been reported.

Role in the Synthesis of Tailored Polymers and Performance Materials

The structure of this compound could potentially be leveraged in the synthesis of polymers with tailored properties. For instance, it could be used to introduce specific side chains that affect the polymer's glass transition temperature, solubility, or mechanical properties. Research in this area, if it exists, has not been made public.

Utilization in Surfactant Formulations

The hydrophobic alkyl chain and the hydrophilic alcohol group give this compound amphiphilic properties, which are characteristic of surfactants. While it could theoretically be used in surfactant formulations, there is no information available confirming its use in commercial or research formulations.

Industrial Solvents and Co-solvents

Alcohols are widely used as industrial solvents. The physical properties of this compound, such as its boiling point and polarity, would determine its suitability as a solvent or co-solvent in various industrial processes. However, there is no data to indicate that it is currently used for these purposes on an industrial scale.

Unveiling the Industrial and Research Profile of this compound

The chemical compound this compound, a branched decyl alcohol, presents a specialized profile within the broader landscape of chemical research and industrial applications. While extensive documentation on its specific uses is not widely available in public literature, an examination of its structural characteristics and the general applications of related isomers provides a contextual understanding of its potential roles. This article focuses on the non-medical applications and research significance of this compound, adhering to a strict outline of its industrial and scientific relevance.

1 Applications in Coatings, Inks, and Extraction Processes

Detailed and specific research findings on the application of this compound in coatings, inks, and extraction processes are not prominently documented in publicly accessible scientific literature. However, the chemical properties of branched higher alcohols suggest potential, albeit unconfirmed, utility in these areas.

In the coatings and inks industry , higher alcohols are often employed as solvents or co-solvents to control drying times, improve flow and leveling, and reduce viscosity. Their branched structure can contribute to lower volatility and better solubility for a variety of resins and binders. While there is no direct evidence of this compound being used in commercial formulations, its properties are consistent with those of solvents that could enhance the performance of specialized coatings and inks.

For extraction processes , the efficacy of a solvent is determined by its polarity, boiling point, and ability to selectively dissolve specific compounds. Alcohols are known to be effective solvents for a range of organic molecules. The specific structure of this compound, with its hydroxyl group and branched alkyl chain, would theoretically make it a candidate for certain niche extraction applications where a solvent with its particular polarity and solvency characteristics is required. However, specific studies or industrial process descriptions explicitly mentioning the use of this compound for extraction are not readily found.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's growing emphasis on sustainability is steering research away from traditional, often hazardous, synthetic methods towards greener alternatives. The development of eco-friendly routes for producing 3,6,6-trimethylheptan-2-ol is a primary focus, emphasizing waste reduction, energy efficiency, and the use of renewable resources.

Key strategies in this area include:

Bio-based Feedstocks: A significant shift involves utilizing biomass-derived starting materials. rsc.org Fermentation processes that produce simple bio-alcohols (like ethanol (B145695) and butanol) and ketones can provide the foundational building blocks for more complex molecules. cas.cn For instance, metabolic engineering of microorganisms such as Escherichia coli is being explored to convert renewable sources like glucose into a variety of branched-chain higher alcohols. cabidigitallibrary.org

Green Chemistry Principles: The application of green chemistry principles is central to modern synthetic design. chemistryjournals.net This includes using non-toxic, renewable solvents like water, which can be employed in catalytic systems for C-C bond formation, generating only water as a byproduct. cas.cn

Biocatalysis: The use of enzymes as natural catalysts offers high specificity under mild reaction conditions, minimizing byproducts and energy consumption. chemistryjournals.net Lipases, for example, are widely used in esterification and could be adapted for synthetic steps in the production of complex alcohols.

Microbial Chain Elongation: An emerging bioprocess is chain elongation fermentation, which can produce medium-chain carboxylates from organic waste streams. frontiersin.orgnih.gov These intermediates can then be converted to their corresponding alcohols, providing a sustainable pathway from waste to valuable chemicals.

Table 1: Comparison of Synthetic Approaches for Branched-Chain Alcohols

| Approach | Description | Key Advantages | Challenges |

|---|---|---|---|

| Traditional Synthesis | Often relies on petrochemical feedstocks and may use hazardous reagents and solvents. | Well-established and high-yielding for specific reactions. | Environmental pollution, reliance on fossil fuels, significant waste generation. |

| Catalytic Conversion | Uses metal catalysts to transform simpler molecules (e.g., ketones and primary alcohols) into more complex structures. | High efficiency, potential for water-only byproduct, can use bio-based precursors. cas.cn | Catalyst cost, potential for metal leaching, optimization of reaction conditions. |

| Metabolic Engineering | Modifies microorganisms to produce specific branched-chain alcohols directly from renewable feedstocks like glucose. cabidigitallibrary.orgnih.gov | Highly sustainable, uses renewable resources, can be a one-pot process. | Low yields, product toxicity to microbes, complex pathway engineering. |

| Biocatalysis | Employs isolated enzymes to perform specific chemical transformations under mild conditions. chemistryjournals.net | High selectivity, low energy consumption, environmentally benign. | Enzyme stability and cost, separation of product from aqueous medium. |

Advanced Catalysis for Enhanced Selectivity and Efficiency

Catalysis is fundamental to improving the economic and environmental viability of chemical synthesis. For a molecule with a specific isomeric structure like this compound, achieving high selectivity is crucial. Advanced catalysis research aims to develop catalysts that can precisely control reaction pathways, maximize yield, and operate under mild conditions.

Future research in this domain will likely concentrate on:

Homogeneous and Heterogeneous Catalysts: The development of novel metal catalysts remains a key area. For example, simple and convenient Pd/C catalytic systems have been shown to be effective for the direct α-alkylation of ketones with primary alcohols in pure water, a potential route for building the carbon backbone of this compound. cas.cn Other research has highlighted metal triflates and rhenium-based complexes as efficient catalysts for alcohol dehydration, demonstrating the ongoing innovation in catalysts for alcohol chemistry. rsc.org

Enzymatic Catalysis: Beyond their role in green synthesis, enzymes offer unparalleled selectivity. Research will focus on discovering or engineering enzymes that can catalyze the specific bond formations required to produce this compound, thereby avoiding the formation of unwanted isomers and simplifying purification processes.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even suggest novel synthetic pathways, accelerating the research and development process.

For the synthesis of this compound, AI and ML can be applied to:

Reaction Optimization: ML algorithms can replace or augment traditional, experiment-heavy optimization methods. researchgate.net By analyzing how variables like temperature, pressure, solvent, and catalyst concentration affect yield and selectivity, ML models can predict the optimal conditions, saving time and resources. researchgate.net

Predictive Modeling: Machine learning can be used to build models that predict the most effective reaction conditions for diverse and novel chemical reactions, providing initial guidance for chemists. beilstein-journals.org This includes selecting the most suitable reagents, catalysts, and solvents from large databases to maximize the probability of a successful synthesis.

Automated Synthesis: When combined with robotic platforms, AI can enable "self-driving" laboratories where algorithms design experiments, which are then performed by automated systems. beilstein-journals.org This high-throughput approach can rapidly screen a multitude of catalysts and conditions to discover the most efficient route to a target molecule.

Exploration of Novel Applications in Emerging Technologies

While this compound may have established uses, ongoing research seeks to find novel applications in emerging fields. The unique properties of branched-chain alcohols make them attractive candidates for advanced materials and specialty chemicals.

Potential future applications include:

Advanced Biofuels: Higher, branched-chain alcohols are considered superior alternatives to ethanol as biofuels. researchgate.net They possess higher energy density, lower hygroscopicity (water absorption), and are more compatible with existing gasoline infrastructure. cabidigitallibrary.orgresearchgate.net The specific branched structure of this compound could offer unique combustion properties.

Specialty Solvents and Additives: The structure of branched-chain alcohols can be leveraged to create solvents with specific properties or as additives that modify the characteristics of fuels, lubricants, or other chemical formulations.

Non-ionic Surfactants: Branched alcohols can serve as precursors for non-ionic surfactants. These surfactants have applications in industrial and agricultural settings, where properties like rapid wetting are advantageous for process efficiency. google.com

Precursors for Polymers and Fine Chemicals: Like other medium-chain alcohols, this compound could be a valuable precursor for producing pharmaceuticals, emulsifiers, and components for plastics and other materials. frontiersin.orgnih.gov

Table 2: Potential Applications of Branched-Chain Alcohols

| Application Area | Description | Relevance of Branched Structure |

|---|---|---|

| Biofuels | Used as a gasoline substitute or additive. | Higher octane (B31449) number and energy density compared to straight-chain counterparts. cabidigitallibrary.org Improves fuel combustion. frontiersin.orgnih.gov |

| Surfactants | Used as wetting agents, emulsifiers, and detergents in industrial, agricultural, and consumer products. | The branched tail can improve wetting speed and efficiency. google.com |

| Lubricants & Solvents | Used in industrial machinery and chemical processes. | Branching can lower the freezing point and alter viscosity, creating specialty lubricants. |

| Chemical Intermediates | Used as a starting material for the synthesis of other valuable chemicals. | Provides a specific carbon skeleton for building complex molecules like pharmaceuticals or polymers. frontiersin.orgnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.